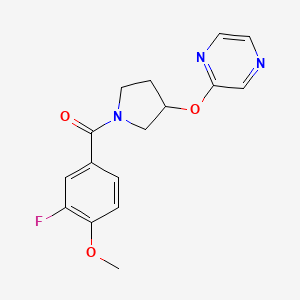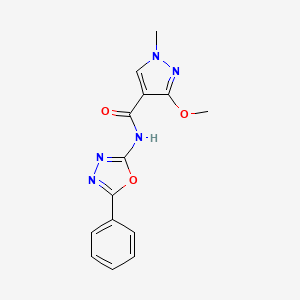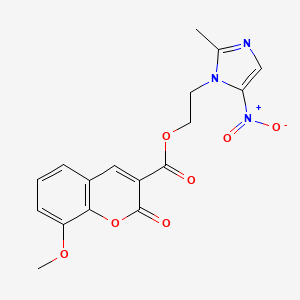![molecular formula C19H22N4O2S B2483314 2-[4-(Benzylsulfonyl)piperazino]-4,6-dimethylnicotinonitrile CAS No. 478081-75-3](/img/structure/B2483314.png)
2-[4-(Benzylsulfonyl)piperazino]-4,6-dimethylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Benzylsulfonyl)piperazino]-4,6-dimethylnicotinonitrile is a useful research compound. Its molecular formula is C19H22N4O2S and its molecular weight is 370.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolism and Biochemical Transformations
- Metabolic Pathways in Liver : A study by Hvenegaard et al. (2012) on a related antidepressant, Lu AA21004, reveals its metabolism in human liver microsomes, leading to the formation of various metabolites through enzymes like CYP2D6, CYP2C9, and CYP3A4/5. This study highlights the complex enzymatic pathways involved in drug metabolism.
Antiproliferative and Antiviral Properties
- Antiproliferative Activity Against Tumors : Research by Al-Soud et al. (2008) and Al-Soud et al. (2010) demonstrated that benzothiazole derivatives, structurally related to the subject compound, exhibit significant antiproliferative activity against various human tumor cell lines. These findings suggest potential cancer therapeutic applications.
Analytical Applications
- Fluorescent Tagging for Analysis : The work of Toyo’oka et al. (1991) introduces benzoxadiazole amine reagents, which include piperazino groups for fluorescent tagging of carboxylic acids. This is useful in analytical chemistry for sensitive detection and analysis of various substances.
Synthesis and Medicinal Chemistry
- Synthesis of Piperazine Derivatives for Medicinal Use : Research by Sonda et al. (2004) discusses the synthesis of benzamide derivatives with piperazine cores, indicating their potential as selective serotonin receptor agonists. This showcases the application in synthesizing novel compounds for potential therapeutic use.
Radioactive Labeling for Research
- Radioiodination Techniques : The study by Sadeghzadeh et al. (2014) on the radioiodination of benzylsulfonyl piperazine derivatives demonstrates methods for preparing radioactive compounds used in medical imaging and biological research.
Antibacterial and Antifungal Applications
- Antibacterial and Antifungal Activities : Foroumadi et al. (2005) in their research (Foroumadi et al. (2005)) synthesized piperazinyl quinolone derivatives with benzylsulfonyl groups showing significant activity against certain Gram-positive bacteria, highlighting the antimicrobial potential of such compounds.
Polymer Synthesis and Applications
- Hyperbranched Polymers Synthesis : Yan and Gao (2000) explored the synthesis of hyperbranched polymers using piperazine derivatives (Yan & Gao (2000)). This demonstrates the use of piperazine compounds in the field of polymer chemistry, contributing to materials science.
Miscellaneous Applications
- Fingerprint Analysis and Biological Screening : Khan et al. (2019) evaluated various derivatives of piperazine for their antibacterial, antifungal, anthelmintic activities, and potential in fingerprint analysis (Khan et al. (2019)). This diverse study showcases the multifaceted applications of piperazine compounds in both forensic science and biomedicine.
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-benzylsulfonylpiperazin-1-yl)-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-15-12-16(2)21-19(18(15)13-20)22-8-10-23(11-9-22)26(24,25)14-17-6-4-3-5-7-17/h3-7,12H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDDMYACLMMNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2483235.png)


![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2483238.png)


![1,6,7-trimethyl-8-(2-methylphenyl)-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2483243.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide](/img/structure/B2483244.png)
![N-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B2483247.png)

![Ethyl 3-(4-chlorophenyl)-5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2483253.png)

